3,3'-Dinitro-2,2'-bipyridyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
INS365 is synthesized through a series of chemical reactions involving the phosphorylation of uridine derivatives. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of INS365 involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high purity required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
INS365 undergoes various chemical reactions, including:
Oxidation: INS365 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of INS365.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of INS365.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of INS365, which can have different biological activities and applications .
Scientific Research Applications
INS365 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling and as a tool to investigate P2Y2 receptor functions.
Medicine: Primarily used in the treatment of dry eye syndrome and other conditions requiring enhanced mucociliary clearance.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
INS365 exerts its effects by acting as an agonist of the P2Y2 receptor. Upon binding to the receptor, INS365 stimulates the production of intracellular calcium ions (Ca2+), which in turn promotes the secretion of mucin and fluid from epithelial cells. This leads to increased tear production and improved mucociliary clearance . The molecular targets and pathways involved include the activation of the P2Y2 receptor and subsequent signaling cascades that enhance mucin and fluid secretion .
Comparison with Similar Compounds
INS365 is unique in its high potency and stability as a P2Y2 receptor agonist. Similar compounds include:
Uridine triphosphate (UTP): A naturally occurring nucleotide that also acts on P2Y2 receptors but is less stable than INS365.
Denufosol: Another P2Y2 receptor agonist used in the treatment of cystic fibrosis, with similar but less potent effects compared to INS365.
INS365 stands out due to its enhanced stability and higher efficacy in stimulating mucociliary clearance and tear production .
Properties
IUPAC Name |
3-nitro-2-(3-nitropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBMZFINXSHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336500 | |
Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-94-8 | |
Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 3,3'-dinitro-2,2'-bipyridyl and its derivatives?
A: Research on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides reveals intriguing intramolecular interactions. These compounds exhibit consistent 1,5 interactions between nitro oxygen atoms and aromatic carbon atoms, with distances ranging from 2.623(2) to 2.839(2) Å []. These O⋯C interactions are suggested to be a common characteristic in ortho-nitro-biphenyl systems. Additionally, 1,6 interactions are observed between N-oxide oxygen atoms and nitro nitrogen atoms in most cases, with distances between 2.737(2) and 2.874(3) Å []. Interestingly, in the parent compound 3,3'-dinitro-2,2'-bipyridine, the attractive intramolecular interactions involving electron density donation from nitro oxygen atoms to the C(2) atoms of the opposite rings are more dominant than those involving donation from ring nitrogen atoms to nitro nitrogen atoms [].
Q2: Can this compound be used to create polymers? What are their properties?
A: Yes, this compound serves as a key building block for synthesizing polymers like poly(3,3′-dinitro-2,2′-bipyridine-5,5′-diyl) (PBpy-3,3′-diNO2) [, ]. These polymers are prepared using copper-promoted Ullmann coupling reactions. While PBpy-3,3′-diNO2 shows limited solubility, its counterpart, poly(3-nitropyridine-2,5-diyl) (PPy-3-NO2), exhibits good solubility in organic solvents like DMSO, DMF, and chloroform []. PPy-3-NO2 possesses a number average molecular weight (Mn) of 9,300 and an intrinsic viscosity [η] of 0.53 dL g−1 in DMF []. These polymers exhibit a UV–vis absorption peak around 430 nm [].
Q3: Does this compound and its polymers display any interesting electrochemical behavior?
A: Indeed, PPy-3-NO2 demonstrates electrochemical reduction at −1.5 V versus Ag+/Ag in acetonitrile. Furthermore, it exhibits an electrochemical redox cycle within the range of 0 to −1.1 V versus Ag+/Ag in aqueous solutions []. This electrochemical activity suggests potential applications in areas like electrocatalysis and energy storage.
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